molecular formula C5H3IN4 B13671809 3-Iodo-1H-pyrazolo[3,4-c]pyridazine

3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Katalognummer: B13671809
Molekulargewicht: 246.01 g/mol
InChI-Schlüssel: SLAYEYQOCHVTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with an iodine atom attached to the third position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazolopyridazines.

    Oxidation Products: Pyrazolopyridazine oxides.

    Reduction Products: Pyrazolopyridazine hydrides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine
  • 3-Bromo-1H-pyrazolo[3,4-c]pyridazine
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridazine

Comparison: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen atoms, the iodine derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C5H3IN4

Molekulargewicht

246.01 g/mol

IUPAC-Name

3-iodo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3IN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI-Schlüssel

SLAYEYQOCHVTDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC2=C1C(=NN2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.